molecular formula C19H20ClF3N4O B2835811 2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775557-78-2

2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2835811
CAS No.: 1775557-78-2
M. Wt: 412.84
InChI Key: RRGVMDPPHCAGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a useful research compound. Its molecular formula is C19H20ClF3N4O and its molecular weight is 412.84. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on structurally similar compounds often explores their synthesis, chemical properties, and potential applications in materials science or as intermediates in the development of therapeutic agents. For example, a study on the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione highlighted the formation of pyrimidine and piperidone derivatives, showcasing a method for synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Klimova et al., 2013).

Potential Therapeutic Applications

Some compounds with a similar chemical backbone have been studied for their therapeutic potentials, such as inhibitors for specific enzymes or receptors. Although details on drug use and dosage are excluded, it's worth noting the broader context of such research. For instance, fused-pyrimidine derivatives have been identified as potent and orally active GPR119 agonists, indicating a direction towards developing new treatments for type 2 diabetes mellitus (Negoro et al., 2012).

Antimicrobial and Antibacterial Studies

Research into the antimicrobial and antibacterial activities of related compounds underscores the importance of structural chemistry in developing new agents to combat microbial infections. A study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings using a starting material similar in complexity to the query compound demonstrated significant antibacterial and antifungal activities (Hossan et al., 2012).

Material Science and Photovoltaic Applications

Compounds with complex heterocyclic structures, akin to the one , are also of interest in material science, particularly in the development of photovoltaic cells. Spectroscopic and quantum mechanical studies, including ligand-protein interactions and photovoltaic efficiency modeling, have been conducted on benzothiazolinone acetamide analogs to assess their potential as photosensitizers in dye-sensitized solar cells, demonstrating the multifaceted applications of such compounds beyond the pharmaceutical realm (Mary et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N4O/c1-12-24-16(19(21,22)23)11-17(25-12)27-8-6-15(7-9-27)26-18(28)10-13-2-4-14(20)5-3-13/h2-5,11,15H,6-10H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGVMDPPHCAGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.